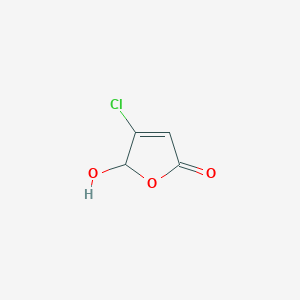

4-Chloro-5-hydroxyfuran-2(5H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

3-chloro-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h1,4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHSTWIOXQEZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(OC1=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450732 | |

| Record name | 4-chloro-5-hydroxy-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40636-99-5 | |

| Record name | 4-chloro-5-hydroxy-5H-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4-Chloro-5-hydroxyfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Chloro-5-hydroxyfuran-2(5H)-one, a reactive heterocyclic compound. This document collates available data on its synthesis, chemical behavior, and potential biological activities, offering a foundational resource for professionals in research and drug development.

Chemical and Physical Properties

4-Chloro-5-hydroxyfuran-2(5H)-one, with the molecular formula C₄H₃ClO₃, is a chlorinated derivative of a 2(5H)-furanone ring system. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from related compounds and predictive models. It is known to be an intermediate in the synthesis of mucochloric acid.[1][2]

Tautomerism

A key characteristic of 5-hydroxy-2(5H)-furanones is their existence in a tautomeric equilibrium between the cyclic lactol form and an open-chain aldehyde form.[1] This ring-chain tautomerism is crucial to its reactivity and chemical behavior.

Data Summary

The following tables summarize the available quantitative data for 4-Chloro-5-hydroxyfuran-2(5H)-one and its parent compound for comparison.

Table 1: Physical Properties of 4-Chloro-5-hydroxyfuran-2(5H)-one

| Property | Value | Source |

| Molecular Formula | C₄H₃ClO₃ | [3] |

| Molecular Weight | 134.52 g/mol | [3] |

| Boiling Point | 364.1 ± 42.0 °C (Predicted) | ChemicalBook |

| Density | 1.62 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| Melting Point | Not Available | [3] |

Table 2: Spectroscopic Data for Related Furanone Compounds

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |

| 2(5H)-Furanone | 6.1 (dd, 1H), 7.5 (dd, 1H), 4.9 (dd, 2H) | 173.5 (C=O), 154.0 (=CH), 122.9 (=CH), 70.0 (CH₂) | 1735 (C=O stretch), 1150-1200 (C=C stretch), 810 (C-H bend) | 84 (M+), 55, 39 |

| Mucochloric Acid | 6.5 (s, 1H), 7.0 (br s, 1H) | Not Available | Not Available | Not Available |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 4-Chloro-5-hydroxyfuran-2(5H)-one are outlined below. These are based on established methods for similar compounds.

Synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one

This protocol is based on the described synthesis of mucochloric acid from furfural, where 4-chloro-5-hydroxy-2(5H)-furanone is a key intermediate.[1][2]

Objective: To synthesize 4-Chloro-5-hydroxyfuran-2(5H)-one via the oxidative chlorination of furfural.

Materials:

-

Furfural

-

Manganese dioxide (MnO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, a suspension of manganese dioxide in concentrated hydrochloric acid is prepared.

-

Furfural is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is stirred, and the temperature is carefully monitored. The formation of 4-chloro-5-hydroxy-2(5H)-furanone occurs as the first step in the reaction.[1][2]

-

To isolate the intermediate, the reaction is quenched before significant further oxidation to mucochloric acid can occur. This can be achieved by stopping the reaction after a shorter time period and at a lower temperature (e.g., below 60°C).

-

The reaction mixture is cooled and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification can be achieved via column chromatography on silica gel.

Genotoxicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[4][5]

Objective: To evaluate the mutagenic potential of 4-Chloro-5-hydroxyfuran-2(5H)-one using Salmonella typhimurium strains.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

4-Chloro-5-hydroxyfuran-2(5H)-one dissolved in a suitable solvent (e.g., DMSO)

-

S9 metabolic activation system (optional, to test for metabolites' mutagenicity)

-

Minimal glucose agar plates

-

Top agar supplemented with histidine and biotin

-

Positive and negative controls

Procedure:

-

Prepare overnight cultures of the Salmonella typhimurium tester strains.

-

In a test tube, combine the tester strain culture, the test compound at various concentrations, and either a buffer or the S9 mix.

-

After a brief pre-incubation, add molten top agar to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.[5]

Visualizations

The following diagrams illustrate key processes related to 4-Chloro-5-hydroxyfuran-2(5H)-one.

Caption: Synthetic workflow for 4-Chloro-5-hydroxyfuran-2(5H)-one.

Caption: Proposed genotoxicity pathway for furanone derivatives.

Biological Activity and Mechanism of Action

While specific studies on 4-Chloro-5-hydroxyfuran-2(5H)-one are limited, the broader class of mucohalic acids and related chlorinated furanones are recognized for their biological activity, primarily their genotoxicity.[1]

Genotoxicity and Mutagenicity

Compounds structurally similar to 4-Chloro-5-hydroxyfuran-2(5H)-one are known mutagens. Their reactivity is attributed to the electrophilic nature of the furanone ring system, which is enhanced by the presence of electron-withdrawing halogen substituents. These compounds can act as alkylating agents, reacting with nucleophilic sites on DNA bases such as guanosine, adenosine, and cytosine.[6] This covalent binding results in the formation of DNA adducts, which are lesions in the DNA structure.[6][7]

If these DNA adducts are not properly repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. Such mutations are a key initiating event in the process of carcinogenesis, classifying these compounds as potential carcinogens.[7] The mutagenic potential of related compounds has been demonstrated in bacterial reverse mutation assays, such as the Ames test.[6]

Conclusion

4-Chloro-5-hydroxyfuran-2(5H)-one is a reactive chemical intermediate with significant potential for use in organic synthesis. Its key chemical features include the tautomeric equilibrium between its cyclic and open-chain forms and the reactivity conferred by the chloro- and hydroxy-substituents. Based on data from structurally related compounds, it is predicted to possess genotoxic properties, likely mediated by the formation of DNA adducts. Further experimental validation of its physical properties and a more detailed investigation into its specific biological mechanisms are warranted to fully characterize its potential applications and associated risks in drug development and chemical research.

References

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. An electrocatalytic route for transformation of biomass-derived furfural into 5-hydroxy-2(5H)-furanone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide on 4-Chloro-5-hydroxyfuran-2(5H)-one: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-hydroxyfuran-2(5H)-one, a molecule of significant interest in synthetic and medicinal chemistry. Commonly known as mucochloric acid (MCA), this compound serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. This document details its chemical structure, stereochemistry, physicochemical properties, and spectroscopic data. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses its known biological implications, with a focus on its mechanism of action.

Chemical Structure and Properties

4-Chloro-5-hydroxyfuran-2(5H)-one is a functionalized furanone derivative with the molecular formula C₄H₃ClO₃. Its structure features a five-membered lactone ring containing a double bond, a chlorine atom at the 4-position, and a hydroxyl group at the 5-position. The presence of these reactive functional groups makes it a highly valuable intermediate in organic synthesis.

The molecule exists in a tautomeric equilibrium between the cyclic hemiacetal form (4-Chloro-5-hydroxyfuran-2(5H)-one) and an open-chain aldehyde form ((Z)-2-chloro-3-formylacrylic acid). Spectroscopic evidence, particularly from ultraviolet absorption spectra in alcoholic solutions, indicates that the cyclic furanone form is predominant.[1]

Table 1: Physicochemical Properties of 4-Chloro-5-hydroxyfuran-2(5H)-one

| Property | Value | Reference(s) |

| IUPAC Name | 4-Chloro-5-hydroxy-2,5-dihydrofuran-2-one | - |

| Common Name | Mucochloric Acid (MCA) | [2] |

| CAS Number | 87-56-9 | [2] |

| Molecular Formula | C₄H₃ClO₃ | [2] |

| Molecular Weight | 168.96 g/mol | [3] |

| Melting Point | 125-128 °C | [2] |

| Boiling Point | 364.1 ± 42.0 °C (Predicted) | - |

| Density | 1.62 ± 0.1 g/cm³ (Predicted) | - |

| Appearance | White to light beige crystalline powder | [2] |

| Solubility | Soluble in hot water, alcohol, and ether. Slightly soluble in cold water. | [2] |

Stereochemistry

The C5 carbon atom in the furanone ring is a chiral center, meaning 4-Chloro-5-hydroxyfuran-2(5H)-one can exist as a pair of enantiomers, (5R)- and (5S)-4-chloro-5-hydroxyfuran-2(5H)-one. While the commercially available compound is typically a racemic mixture, the stereochemistry at this position is crucial in its reactions with other chiral molecules, leading to the formation of diastereomeric products. The absolute configuration of derivatives of mucochloric acid has been determined in several studies using X-ray crystallography, confirming the importance of this stereocenter in directing the outcome of chemical transformations.

Spectroscopic Data

The structural elucidation of 4-Chloro-5-hydroxyfuran-2(5H)-one and its derivatives relies heavily on various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-Chloro-5-hydroxyfuran-2(5H)-one

| Technique | Data | Reference(s) |

| ¹H NMR | Data not available in searched literature. | - |

| ¹³C NMR | Data not available in searched literature. | - |

| Mass Spectrometry (MS) | Available through the NIST WebBook. | [4] |

| Infrared (IR) Spectroscopy | Available through the NIST WebBook. | [5] |

| Ultraviolet (UV) Spectroscopy | Exhibits no absorption maximum in the 260-280 nm region in alcoholic solution, indicating the predominance of the cyclic furanone form. | [1] |

Experimental Protocols

Synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one from Furfural

A common and effective method for the synthesis of mucochloric acid is the oxidation of furfural in the presence of hydrochloric acid and an oxidizing agent. The following protocol is a generalized procedure based on established methods.[6][7]

Workflow for the Synthesis of Mucochloric Acid

Caption: Synthesis of Mucochloric Acid from Furfural.

Materials:

-

Furfural

-

Concentrated Hydrochloric Acid

-

Chlorine Gas

-

Water (for washing)

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, a concentrated aqueous solution of hydrochloric acid is heated to a temperature between 60-110 °C.

-

Furfural and chlorine gas are conjointly added to the heated hydrochloric acid solution. A molar ratio of at least 6:1 of chlorine to furfural is maintained.[6]

-

The reaction mixture is stirred at the elevated temperature for a sufficient period to allow for the complete conversion of furfural.

-

After the reaction is complete, the solution is cooled, which leads to the precipitation of mucochloric acid.

-

The precipitated solid is collected by filtration.

-

The collected solid is washed with cold water to remove any remaining acid and impurities.

-

The purified mucochloric acid is then dried to yield the final product.

Characterization: The identity and purity of the synthesized mucochloric acid can be confirmed by:

-

Melting Point Determination: Compare the experimental melting point with the literature value (125-128 °C).

-

Spectroscopic Analysis: Obtain IR and Mass spectra and compare them with reference spectra.

-

NMR Spectroscopy: While reference spectra for the parent compound are scarce, ¹H and ¹³C NMR can be used to confirm the structure, particularly the presence of the furanone ring and the correct number of protons and carbons.

Biological Activity and Signaling Pathways

4-Chloro-5-hydroxyfuran-2(5H)-one and its derivatives have been the subject of numerous studies due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[8]

The primary mechanism of action for the mutagenicity of mucochloric acid is believed to be its ability to interact with DNA. It has been shown to form adducts with DNA bases, particularly guanosine.[3] This interaction can lead to DNA damage and subsequent mutations.

While specific signaling pathways directly modulated by the parent 4-Chloro-5-hydroxyfuran-2(5H)-one are not extensively detailed in the literature, studies on its more potent mutagenic derivative, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), have shown that it can inhibit gap junctional intercellular communication (GJIC) through the activation of the mitogen-activated protein kinases (MAPKs) signaling pathway.[9] Given the structural similarity, it is plausible that mucochloric acid may exert some of its biological effects through similar mechanisms, albeit likely with different potency.

Logical Relationship of Mucochloric Acid's Biological Effect

Caption: Postulated Mechanism of Mucochloric Acid's Mutagenicity.

Conclusion

4-Chloro-5-hydroxyfuran-2(5H)-one is a fundamentally important molecule with a rich chemistry and a broad spectrum of biological activities. Its utility as a synthetic precursor for pharmacologically relevant compounds continues to drive research in its synthesis, derivatization, and biological evaluation. This guide provides a foundational understanding of its chemical nature and properties, which is essential for researchers and professionals working in the fields of chemical synthesis and drug development. Further investigation into its specific interactions with biological signaling pathways will undoubtedly unveil new opportunities for its application in medicine.

References

- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 2. rsc.org [rsc.org]

- 3. Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mucochloric acid [webbook.nist.gov]

- 5. Mucochloric acid [webbook.nist.gov]

- 6. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]

- 7. US3407228A - Continuous production of mucochloric acid - Google Patents [patents.google.com]

- 8. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C5H3Cl3O3 | CID 53665 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of 4-Chloro-5-hydroxyfuran-2(5H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-Chloro-5-hydroxyfuran-2(5H)-one scaffold, a derivative of mucochloric acid, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial properties. The information is curated to assist researchers in the fields of drug discovery and development.

Anticancer Activity

Derivatives of 4-Chloro-5-hydroxyfuran-2(5H)-one have exhibited significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the modulation of key regulatory proteins.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 4-Chloro-5-hydroxyfuran-2(5H)-one derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4e | bis-2(5H)-furanone | C6 glioma | 12.1 | [1] |

| D | 5-Alkoxy-3,4-dichloro-2(5H)-furanone | A549 | 6.7 (µg/mL) | [2] |

| E | 5-Alkoxy-3,4-dichloro-2(5H)-furanone | A549 | 7.7 (µg/mL) | [2] |

| F | Silyl ether of Mucobromic Acid | HCT116 | Not specified | [2] |

| G | Silyl ether of Mucobromic Acid | HCT116 | Not specified | [2] |

Signaling Pathway: Induction of Apoptosis

Several studies indicate that these furanone derivatives induce apoptosis by downregulating the anti-apoptotic protein survivin and activating caspase-3, a key executioner caspase.[2] While the precise upstream signaling cascade is still under investigation, a plausible pathway is illustrated below.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-5-hydroxyfuran-2(5H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-hydroxyfuran-2(5H)-one is a heterocyclic organic compound belonging to the furanone family. While this specific molecule is predominantly utilized as a versatile synthetic intermediate in the development of more complex molecules, the 2(5H)-furanone scaffold it possesses is a key pharmacophore in numerous natural and synthetic compounds exhibiting a wide array of biological activities. This guide elucidates the mechanism of action of this class of compounds, drawing inferences from closely related and well-studied analogs. The primary modes of action discussed are genotoxicity, through direct interaction with DNA, and antimicrobial/anti-biofilm activity, primarily through the inhibition of bacterial quorum sensing. This document provides a comprehensive overview of the chemical reactivity, potential cellular targets, and biological effects of chlorinated 5-hydroxy-2(5H)-furanones, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and drug development endeavors.

Introduction to the 2(5H)-Furanone Scaffold

The 2(5H)-furanone ring system is a recurring motif in a multitude of biologically active natural products and synthetic molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antifungal activities.[1] 4-Chloro-5-hydroxyfuran-2(5H)-one serves as a crucial building block in organic synthesis, providing a reactive core for the generation of diverse libraries of substituted furanones.[2][3] Although detailed mechanistic studies on 4-chloro-5-hydroxyfuran-2(5H)-one itself are limited, the well-documented biological activities of its close analogs, such as mucochloric acid (MCA) and 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), offer significant insights into its potential mechanisms of action.[2][4]

Chemical Reactivity and Synthetic Utility

The utility of 4-chloro-5-hydroxyfuran-2(5H)-one as a synthetic precursor stems from the high reactivity of its substituted lactone ring. The electron-withdrawing nature of the carbonyl group and the chlorine atom makes the C4 and C5 positions susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups, leading to the synthesis of novel compounds with potentially enhanced or new biological activities.

The general synthetic scheme involves the reaction of 4-chloro-5-hydroxyfuran-2(5H)-one with nucleophiles, such as amines or thiols, to yield 4-substituted derivatives. This reactivity is fundamental to the creation of combinatorial libraries for drug discovery.

References

- 1. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The toxicity of the mutagen 'MX' and its analogue, mucochloric acid, to rainbow trout hepatocytes and gill epithelial cells and to Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genotoxicity of 4-Chloro-5-hydroxyfuran-2(5H)-one and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated furanones are a class of compounds that have garnered significant attention due to their presence as disinfection byproducts in chlorinated drinking water. Among these, 4-Chloro-5-hydroxyfuran-2(5H)-one and its structurally related analogues, such as the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF), are of particular concern. These compounds are formed from the reaction of chlorine with natural organic matter, such as humic substances, present in water sources[1]. Given their widespread human exposure and potent mutagenic activity in bacterial assays, a thorough understanding of their genotoxicity is critical for assessing their risk to human health.[1][2]

This technical guide provides a comprehensive overview of the genotoxicity of 4-Chloro-5-hydroxyfuran-2(5H)-one and related compounds. It summarizes quantitative data from key studies, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms and testing workflows.

Mechanisms of Genotoxicity

The genotoxicity of these furanone derivatives is believed to stem from multiple mechanisms, primarily direct interaction with DNA and the induction of oxidative stress.

-

Direct DNA Interaction and Adduct Formation: The high reactivity of the furanone ring structure allows these compounds to act as direct-acting mutagens.[3] They can react with DNA bases, particularly guanine, to form stable DNA adducts.[4][5] For instance, CMCF reacts with 2'-deoxyadenosine to form several adducts, including 3-(2-deoxy-β-D-ribofuranosyl)-7H-8-formyl[2,1-i]pyrimidopurine (pfA-dR), with a yield of approximately six adducts per 100,000 bases in calf thymus DNA.[6] This adduct formation can lead to DNA damage, including single-strand breaks and alkali-labile sites, which, if not repaired, can result in mutations.[5][7] The closed-ring lactone form of these compounds is considered significantly more mutagenic than the open-ring conformation.[4]

-

Induction of Oxidative Stress: Studies have shown that compounds like MX can induce oxidative stress in mammalian cells. This is characterized by an increase in reactive oxygen species (ROS) and a corresponding depletion of intracellular glutathione (GSH), a key antioxidant.[8] For example, treatment of L929 fibrosarcoma cells with 500 µM of MX resulted in a 120% increase in ROS production and a 48% decrease in GSH levels within one hour.[8] The resulting oxidative stress can cause damage to cellular macromolecules, including DNA, leading to oxidative DNA lesions and strand breaks.

dot digraph "Mechanism_of_Genotoxicity" { graph [rankdir="LR", splines=true, overlap=false, size="10,5", maxsize="10,5", ratio="fill"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Furanone [label="Halogenated Furanones\n(e.g., MX, CMCF)", fillcolor="#FBBC05", fontcolor="#202124"]; Direct_Interaction [label="Direct Interaction\nwith DNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Induction of\nOxidative Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adducts [label="DNA Adduct Formation\n(esp. with Guanine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="Decreased Glutathione\n(GSH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage\n(Strand Breaks, Alkali-Labile Sites)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Genotoxicity [label="Genotoxicity &\nMutagenicity", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Furanone -> Direct_Interaction [label=" Covalent Binding ", color="#5F6368"]; Furanone -> Oxidative_Stress [label=" Cellular Response ", color="#5F6368"]; Direct_Interaction -> Adducts [color="#5F6368"]; Oxidative_Stress -> ROS [color="#5F6368"]; Oxidative_Stress -> GSH [color="#5F6368"]; Adducts -> DNA_Damage [color="#5F6368"]; ROS -> DNA_Damage [color="#5F6368"]; DNA_Damage -> Genotoxicity [color="#5F6368"]; }

Caption: Mechanism of Furanone Genotoxicity.

Quantitative Genotoxicity Data

The following tables summarize the quantitative data from various genotoxicity assays performed on MX and related compounds.

Table 1: In Vitro Genotoxicity Data

| Compound | Assay | Cell Line | Concentration | Exposure Time | Key Finding | Reference |

| MX | Alkaline Elution | Rat Hepatocytes | 30-300 µM | 1 h | Concentration-dependent DNA damage. | [3] |

| MX | Alkaline Elution | V79 Hamster Cells | 30-300 µM | 1 h | Induced DNA damage. | [3] |

| MX | Sister Chromatid Exchange (SCE) | V79 Hamster Cells | 2-5 µM | 2 h | Increased frequency of SCEs. | [3] |

| MX | Alkaline Elution | HL-60 Human Leukemia | 100-300 µM | 1 h | Increased DNA single-strand breaks (SSBs). | [5] |

| MX | Alkaline Elution (with repair inhibitors) | HL-60 Human Leukemia | 1-3 µM | 1 h | 100-fold increase in sensitivity for detecting SSBs. | [5] |

| MX | Oxidative Stress (ROS) | L929 Murine Fibrosarcoma | 500 µM | 1 h | 120% increase in ROS production. | [8] |

| MX | Oxidative Stress (GSH) | L929 Murine Fibrosarcoma | 500 µM | 1 h | 48% decrease in intracellular GSH. | [8] |

| CMCF | DNA Adduct Formation | Calf Thymus DNA | Not specified | Not specified | ~6 adducts per 10^5 bases. | [6] |

Table 2: In Vivo Genotoxicity Data

| Compound | Assay | Organism | Dose | Exposure Route | Key Finding | Reference |

| MX | Alkaline Elution | Rat | 18-125 mg/kg | Oral | No evidence of genotoxicity in 9 organs studied. | [3] |

| MX | Comet Assay | Mouse | 100 mg/kg | Oral | Significant DNA damage in liver, kidney, lung, brain, and GI tract mucosa. | [9] |

| MX | Alkaline Elution (with repair inhibitors) | Mouse | 40-80 mg/kg | Not specified | Moderately increased, dose-dependent SSBs in liver and kidney. | |

| Furan | Micronucleus Assay | Mouse | up to 300 mg/kg | Intraperitoneal | No significant increase in micronucleated erythrocytes. | [10] |

Experimental Protocols

A standard battery of tests is required to assess the genotoxicity of a compound, typically starting with in vitro assays and progressing to in vivo studies if positive results are found.

dot digraph "Genotoxicity_Testing_Workflow" { graph [splines=true, overlap=false, size="10,5", maxsize="10,5", ratio="auto"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="Start: Compound of Interest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="Stage 1: In Vitro Testing", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ames [label="Bacterial Reverse Mutation Assay\n(Ames Test)\nEndpoint: Gene Mutation", fillcolor="#FFFFFF", fontcolor="#202124"]; mnvit [label="In Vitro Micronucleus Test\n(MNvit)\nEndpoints: Clastogenicity & Aneugenicity", fillcolor="#FFFFFF", fontcolor="#202124"]; decision1 [label="Genotoxic Potential\nObserved?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; in_vivo [label="Stage 2: In Vivo Testing", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; comet [label="Comet Assay\nEndpoint: DNA Strand Breaks\nTissues: Liver, GI Tract, etc.", fillcolor="#FFFFFF", fontcolor="#202124"]; micronucleus [label="Micronucleus Test\nEndpoint: Chromosomal Damage\nTissue: Bone Marrow Erythrocytes", fillcolor="#FFFFFF", fontcolor="#202124"]; end_pos [label="Conclusion:\nIn Vivo Genotoxic", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end_neg [label="Conclusion:\nNo Significant In Vivo\nGenotoxic Risk", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> in_vitro [color="#5F6368"]; in_vitro -> ames [color="#5F6368"]; in_vitro -> mnvit [color="#5F6368"]; {ames, mnvit} -> decision1 [color="#5F6368"]; decision1 -> in_vivo [label=" Yes ", color="#5F6368"]; decision1 -> end_neg [label=" No ", color="#5F6368"]; in_vivo -> comet [color="#5F6368"]; in_vivo -> micronucleus [color="#5F6368"]; {comet, micronucleus} -> end_pos [label=" Positive ", style=dashed, color="#5F6368"]; {comet, micronucleus} -> end_neg [label=" Negative ", style=dashed, color="#5F6368"]; }

Caption: Standard Genotoxicity Testing Strategy.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used initial screening assay to detect the mutagenic potential of a chemical by observing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11][12]

Methodology:

-

Strain Preparation: Inoculate fresh colonies of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) into a nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1 x 10⁹ cells/mL.[11]

-

Metabolic Activation (Optional): To mimic mammalian metabolism, a liver homogenate fraction (S9 mix) from Aroclor- or phenobarbital-induced rats is often included. Prepare the S9 mix containing cofactors like NADP and glucose-6-phosphate.[13]

-

Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of sodium phosphate buffer or S9 mix.[11] Positive and negative (vehicle) controls are run in parallel.

-

Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test tube. Quickly vortex and pour the mixture onto a minimal glucose agar plate.[13]

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[11][13]

-

Scoring: Count the number of revertant colonies (his+) on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least double the spontaneous revertant count seen in the negative control.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks at the level of individual cells.[14][15]

Methodology:

-

Cell/Tissue Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., liver, kidney, blood lymphocytes) or from cultured cells. For solid organs, this may involve homogenization and/or enzymatic digestion followed by filtration.[9]

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow it to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour. This step removes cell membranes, cytoplasm, and histones, leaving behind the DNA as a "nucleoid".[15]

-

Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind. This step exposes single-strand breaks and alkali-labile sites.

-

Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes). Fragmented DNA will migrate away from the nucleoid towards the anode, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides with a buffer (e.g., Tris-HCl, pH 7.5), and stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

-

Visualization and Scoring: Examine the slides using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software, typically by measuring the percentage of DNA in the comet tail (% Tail DNA).

In Vivo Micronucleus Test

The micronucleus test detects damage to chromosomes or the mitotic apparatus. It scores micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[16]

Methodology:

-

Animal Dosing: Administer the test compound to rodents (typically mice or rats) via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection). Dosing is usually done once or twice over a 24-48 hour period.[17] A positive control (e.g., a known clastogen like cyclophosphamide) and a vehicle control are included.

-

Tissue Collection: At an appropriate time after the final dose (e.g., 24 hours), euthanize the animals and collect bone marrow from the femurs.[17]

-

Slide Preparation: Flush the bone marrow from the femurs using fetal bovine serum. Create a cell suspension and prepare smears on microscope slides.[17]

-

Fixation and Staining: Fix the slides in methanol and stain with a dye such as Giemsa or acridine orange, which differentiates polychromatic erythrocytes (PCEs, immature red blood cells) from normochromatic erythrocytes (NCEs, mature red blood cells).[17]

-

Scoring: Using a microscope, score at least 2000 PCEs per animal for the presence of micronuclei. The frequency of micronucleated PCEs (MN-PCEs) is calculated.[17] Cytotoxicity is assessed by determining the ratio of PCEs to NCEs. A significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive result.[17]

Discrepancies Between In Vitro and In Vivo Findings

A notable aspect in the study of furanone genotoxicity is the discrepancy often observed between in vitro and in vivo results. While compounds like MX are potent, direct-acting mutagens in a wide range of in vitro assays, demonstrating genotoxicity at low micromolar concentrations, their effects in vivo are more complex.[3]

Initial in vivo studies using the alkaline elution assay failed to detect significant DNA damage in multiple rat organs even at high doses.[3] However, more sensitive methods like the Comet assay, or the use of DNA repair inhibitors, have successfully demonstrated in vivo genotoxicity, particularly in tissues that are primary sites of contact or metabolism, such as the gastrointestinal tract and the liver.[9] This suggests that in a whole organism, efficient detoxification mechanisms and DNA repair processes may mitigate some of the genotoxic effects observed in isolated cell systems. Therefore, while in vitro tests are invaluable for hazard identification, in vivo assays are critical for a comprehensive risk assessment.

References

- 1. Studies on the potent bacterial mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: aqueous stability, XAD recovery and analytical determination in drinking water and in chlorinated humic acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ames mutagenicity and concentration of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and of its geometric isomer E-2-chloro-3-(dichloromethyl)-4-oxo-butenoic acid in chlorine-treated tap waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C5H3Cl3O3 | CID 53665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DNA damage induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in HL-60 cells and purified DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of adducts formed in reactions of 2-deoxyadenosine and calf thymus DNA with the bacterial mutagen 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of oxidative stress in murine cell lines by 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Furan is not genotoxic in the micronucleus assay in vivo or in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 14. criver.com [criver.com]

- 15. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Emerging Role of 4-Chloro-5-hydroxyfuran-2(5H)-one as a Privileged Pharmacophore in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-5-hydroxyfuran-2(5H)-one scaffold, a derivative of mucochloric acid, has garnered significant attention in medicinal chemistry as a versatile pharmacophore. Its inherent reactivity and stereochemical features provide a unique starting point for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core aspects of this pharmacophore, presenting key quantitative data, detailed experimental protocols, and visual representations of its role in targeting various pathological pathways. The furanone core is a key structural motif in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1]

Anticancer Activity of 4-Chloro-5-hydroxyfuran-2(5H)-one Derivatives

Derivatives of the 4-chloro-5-hydroxyfuran-2(5H)-one scaffold have demonstrated significant potential as anticancer agents. The primary mechanism of action for some of these derivatives involves the induction of cell cycle arrest and interaction with key oncogenic targets.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various derivatives synthesized from mucochloric or mucobromic acid, the precursors to the title pharmacophore. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxicity of 4-Biphenylamino-5-halo-2(5H)-furanone Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

| 3j | MCF-7 (Breast) | 11.8 |

| 4e | C6 (Glioma) | 12.1 |

Data sourced from multiple studies on furanone derivatives.[1][2]

Table 2: Cytotoxicity of 3,4-Dihalo-2(5H)-furanone Hydrazone Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

| Hydrazone Derivative | MCF-7 (Breast) | 14.35 |

| Hydrazone Derivative | U87 (Glioblastoma) | > 25 |

| Hydrazone Derivative | A549 (Lung) | > 25 |

Data from a study on the cytotoxic activities of hydrazone derivatives of 3,4-dihalogeno-2-(5H)-furanone.[3]

Table 3: Cytotoxicity of Dithiocarbamate Derivatives containing a 2(5H)-furanone-piperazine group

| Compound | Cancer Cell Line | IC50 (μM) (72h) |

| Dithiocarbamate L | HeLa (Cervical) | 0.06 ± 0.01 |

| Dithiocarbamate L | SMMC-7721 (Hepatocellular Carcinoma) | 0.006 ± 0.04 |

Data from a study on the in vitro cytotoxic activity of dithiocarbamate derivatives.[3]

Mechanism of Anticancer Action: c-MYC G-Quadruplex Interaction

A promising mechanism of action for certain furanone derivatives is their ability to interact with and stabilize G-quadruplex structures in the promoter region of the c-MYC oncogene. The c-MYC protein is a transcription factor that is overexpressed in many human cancers and plays a critical role in cell proliferation, differentiation, and apoptosis. Stabilization of the G-quadruplex in the c-MYC promoter can inhibit its transcription, leading to downregulation of the c-MYC protein and subsequent suppression of tumor growth.[4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furanone derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Antimicrobial and Antibiofilm Activity

The 4-chloro-5-hydroxyfuran-2(5H)-one pharmacophore is also a promising scaffold for the development of novel antimicrobial agents, particularly those targeting biofilm formation, a key virulence factor in many pathogenic bacteria.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various furanone derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Table 4: Antimicrobial Activity of 2(5H)-Furanone Derivatives

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| 2b | Staphylococcus aureus | 4 | 8 |

| 2c | Staphylococcus aureus | 4 | 8 |

| F105 | Staphylococcus aureus (MSSA) | 10 | 40 |

| F105 | Staphylococcus aureus (MRSA) | 20 | 80 |

| Sulfone 26 | Staphylococcus aureus | 8 | - |

| Sulfone 26 | Bacillus subtilis | 8 | - |

Data compiled from studies on various furanone derivatives.[4][7][8]

Mechanism of Biofilm Inhibition

Furanone derivatives have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates biofilm formation and the expression of virulence factors. By disrupting these signaling pathways, furanone derivatives can prevent the formation of biofilms and, in some cases, disperse existing biofilms, rendering the bacteria more susceptible to conventional antibiotics.

Experimental Protocol: Biofilm Inhibition Assay

This protocol outlines a method for determining the minimum biofilm inhibitory concentration (MBIC) of furanone derivatives.

-

Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase in a suitable broth medium.

-

Compound Preparation: Prepare serial dilutions of the furanone derivatives in the growth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial suspension to each well to a final concentration of approximately 106 CFU/mL.[9]

-

Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

-

Washing: Carefully remove the planktonic cells by washing the wells with a sterile phosphate-buffered saline (PBS) solution.

-

Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.

-

Destaining: Wash the wells again with PBS to remove excess stain and then add a destaining solution (e.g., 95% ethanol or 33% acetic acid) to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance of the destained solution at 570 nm using a microplate reader. The MBIC is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the untreated control.[10]

Anti-inflammatory Activity

The furanone scaffold has also been explored for its anti-inflammatory properties, with some derivatives showing potent inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Quantitative COX-2 Inhibitory Activity

Table 5: COX-2 Inhibitory Activity of Furanone Derivatives

| Compound | COX-2 IC50 (µM) |

| Furanone Derivative 76 | 2.0 |

| Kuwanon A | 14 |

Data from a quantitative structure-activity relationship (QSAR) study of furanone derivatives and a study on Kuwanon derivatives.[11][12]

Mechanism of Action: COX-2 Inhibition

Inflammation is a complex biological response, and prostaglandins are key mediators of this process. Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins from arachidonic acid. The COX-2 isoform is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Furanone derivatives have been identified as potential selective COX-2 inhibitors.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid.

-

Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the furanone derivatives for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the wells.

-

Reaction Termination: Stop the reaction after a defined time by adding a stopping solution (e.g., a strong acid).

-

Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a control without any inhibitor. The IC50 value is determined from the dose-response curve.

Synthesis of 4-Chloro-5-hydroxyfuran-2(5H)-one Derivatives

The versatility of the 4-chloro-5-hydroxyfuran-2(5H)-one pharmacophore stems from its straightforward synthesis from readily available starting materials like mucochloric acid and the ease with which it can be functionalized at various positions.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 4-amino-5-hydroxy-2(5H)-furanone derivatives, a common class of bioactive compounds derived from the core pharmacophore.

Experimental Protocol: Solid-Phase Synthesis of 4-Amino-5-hydroxy-2(5H)-furanones

Solid-phase synthesis offers an efficient method for generating libraries of furanone derivatives for high-throughput screening.

-

Resin Preparation: Swell an appropriate solid support resin (e.g., isocyanate resin) in a suitable solvent like dichloromethane (DCM).

-

Attachment of Furanone: React the 4-chloro-5-hydroxy-2(5H)-furanone with the resin to form a carbamate linkage, tethering the furanone to the solid support.[13]

-

Washing: Thoroughly wash the resin-bound furanone with solvents like DCM and dimethylformamide (DMF) to remove any unreacted starting materials.

-

Amination: Add a solution of the desired amine in a suitable solvent to the resin and allow the reaction to proceed, which results in the substitution of the chloro group at the 4-position with the amino group.

-

Washing: Wash the resin again to remove excess amine and byproducts.

-

Cleavage: Cleave the final product from the resin using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).[13]

-

Isolation and Purification: Isolate the crude product by precipitation and purify it using techniques such as high-performance liquid chromatography (HPLC).

Conclusion

The 4-chloro-5-hydroxyfuran-2(5H)-one scaffold represents a highly promising and versatile pharmacophore in modern drug discovery. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel therapeutic agents. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to fully exploit the therapeutic potential of this privileged chemical entity. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furan based cyclic homo-oligopeptides bind G-quadruplex selectively and repress c-MYC transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective targeting of G-quadruplex using furan-based cyclic homooligopeptides: effect on c-MYC expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scienceasia.org [scienceasia.org]

In Vitro Cytotoxicity of 4-Chloro-5-hydroxyfuran-2(5H)-one and its Analogs on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 4-Chloro-5-hydroxyfuran-2(5H)-one, also known as mucochloric acid, and its derivatives on various cancer cell lines. Due to the limited availability of specific data for 4-Chloro-5-hydroxyfuran-2(5H)-one, this document focuses on the broader class of mucochloric acid derivatives and related furanone compounds to offer insights into their potential as anticancer agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows.

Data Presentation: Cytotoxicity of Mucochloric Acid Derivatives

The following tables summarize the available quantitative data on the in vitro cytotoxicity of various derivatives of mucochloric acid against several cancer cell lines. It is important to note that these are not data for 4-Chloro-5-hydroxyfuran-2(5H)-one itself but for structurally related compounds.

Table 1: IC50 Values of Mucochloric Acid Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Acetamido-furanone derivative of Mucochloric Acid | MAC 13 | Murine Colon Adenocarcinoma | 18.4 | |

| Acetamido-furanone derivative of Mucochloric Acid | MAC 16 | Murine Colon Adenocarcinoma | 18.4 | |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone (Derivative D) | A549 | Human Non-small Cell Lung Cancer | 6.7 µg/mL | [1] |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone (Derivative E) | A549 | Human Non-small Cell Lung Cancer | 7.7 µg/mL | [1] |

| Silyl ethers of Mucobromic Acid (MBA) | HCT116 | Human Colon Cancer | Strong Antiproliferative Activity | [1] |

| Dithiocarbamate derivative of a 2(5H)-furanone | HeLa | Human Cervical Cancer | 0.06 ± 0.01 | [1] |

| Dithiocarbamate derivative of a 2(5H)-furanone | SMMC-7721 | Human Hepatocellular Carcinoma | 0.006 ± 0.04 | [1] |

| Hydrazone derivative of a 3,4-dihalogeno-2-(5H)-furanone | MCF-7 | Human Breast Cancer | 14.35 | [1] |

| Hydrazone derivative of a 3,4-dihalogeno-2-(5H)-furanone | U87 | Human Glioblastoma | Moderate Cytotoxicity | [1] |

| Hydrazone derivative of a 3,4-dihalogeno-2-(5H)-furanone | A549 | Human Non-small Cell Lung Cancer | Moderate Cytotoxicity | [1] |

Table 2: Apoptotic Effects of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX)

| Cell Line | Concentration (µM) | Observation | Reference |

| HL-60 | 30-100 | >30% of cells showed characteristic morphology and biochemical markers of apoptosis. | [2] |

| HL-60 | 300 | <5% of cells appeared to be apoptotic; cells arrested in early stages of chromatin condensation, eventually becoming necrotic. | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard laboratory practices and the available literature.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

4-Chloro-5-hydroxyfuran-2(5H)-one or its derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. A vehicle control (e.g., DMSO) should also be included.

-

Incubation with Compound: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and to differentiate apoptotic from necrotic cells using the viability dye Propidium Iodide (PI).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

6-well plates

-

4-Chloro-5-hydroxyfuran-2(5H)-one or its derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

General Apoptosis Signaling Pathway

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

The available data, primarily from derivatives of mucochloric acid, suggest that the furanone scaffold holds promise as a basis for the development of novel anticancer agents. These compounds have demonstrated cytotoxic and apoptotic effects against a variety of cancer cell lines. However, a significant need exists for further research to specifically evaluate the in vitro cytotoxicity of 4-Chloro-5-hydroxyfuran-2(5H)-one across a broad panel of human cancer cell lines. Elucidating its precise mechanism of action and the specific signaling pathways involved will be crucial for its future development as a potential therapeutic agent. This guide provides a foundational understanding and practical protocols to support such research endeavors.

References

Furanone Derivatives: A Technical Guide to Their Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Furanone derivatives have emerged as a promising class of compounds in the search for novel antimicrobial and antifungal agents. Originally identified as a defense mechanism in the red algae Delisea pulchra to prevent biofouling, these molecules and their synthetic analogs have demonstrated significant activity against a wide range of pathogenic bacteria and fungi.[1][2] Their multifaceted mechanisms of action, including the disruption of quorum sensing and induction of oxidative stress, make them attractive candidates for overcoming the challenges of antimicrobial resistance. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of furanone derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Antimicrobial Activity of Furanone Derivatives

Furanone derivatives have shown potent activity against various Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus and Pseudomonas aeruginosa.[1][3][4] Their efficacy extends to both planktonic cells and biofilm-embedded bacteria, a critical feature for treating persistent infections.[3][5]

Quantitative Antimicrobial Data

The antimicrobial activity of several furanone derivatives has been quantified using standard microbiological assays. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Prevention Concentration (MBPC) values for selected compounds against various bacterial strains.

Table 1: Antibacterial Activity of Furanone Derivative F131 [1]

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (clinical isolates) | 8–16 |

| Staphylococcus aureus ATCC 29213 | 8–16 |

Table 2: Antibacterial Activity of Furanone Derivative F105 [3][4]

| Bacterial Strain | MIC (mg/L) | MBC (mg/L) | MBPC (µg/mL) |

| Staphylococcus aureus | 10 | 40 | 8-16 |

| Bacillus subtilis | 8 | - | - |

Table 3: Biofilm Inhibition by Furanone C-30 against Pseudomonas aeruginosa [6]

| Concentration (µg/mL) | Biofilm Inhibition (%) |

| 512 | 100 |

| 256 | 100 |

| 128 | 92 |

Table 4: Synergistic Activity of Furanone Derivatives with Conventional Antibiotics

| Furanone Derivative | Antibiotic | Pathogen | Observation |

| F105 | Aminoglycosides (amikacin, gentamicin, kanamycin) | S. aureus | Two-fold reduction in antibiotic MICs at low F105 concentrations (0.5–1.3 mg/L).[3] |

| F131 | Fluconazole-gentamicin, Benzalkonium chloride | S. aureus - C. albicans mixed biofilms | Increased antimicrobial activity against mixed biofilms.[1] |

| C-30 | Colistin | Gram-Negative Bacteria | Significant increase in colistin's antibacterial activity.[7] |

Antifungal Activity of Furanone Derivatives

In addition to their antibacterial properties, furanone derivatives have demonstrated notable antifungal activity, particularly against pathogenic yeasts such as Candida albicans.[1][8] They can also potentiate the effects of existing antifungal drugs, offering a potential strategy to combat drug-resistant fungal infections.[8]

Quantitative Antifungal Data

The antifungal efficacy of furanone derivatives has been evaluated, with MIC values determined for various fungal species.

Table 5: Antifungal Activity of Furanone Derivative F131 against Candida albicans [1]

| Fungal Strain | MIC (µg/mL) |

| Candida albicans (clinical isolates) | 32–128 |

Table 6: Antifungal Activity of Furanone Derivative F105 against Candida albicans [8]

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 32–256 |

Table 7: Antifungal Activity of Benzyl Furanone Derivatives against Candida albicans [9]

| Compound | MIC (µg/mL) |

| (±)-1 | 32 |

| (+)-1 | 16 |

| (−)-1 | 64 |

| 2 | 64 |

Table 8: Antifungal Activity of a Furanone from Pseudomonas aureofaciens against Various Fungi [10]

| Fungal Species | ED₅₀ for Spore Germination (µg/mL) |

| Pythium ultimum | 45 |

| Fusarium solani | 54 |

| Fusarium oxysporum | 56 |

| Thielaviopsis basicola | 25 |

Mechanisms of Action

The antimicrobial and antifungal effects of furanone derivatives are attributed to several mechanisms, making them robust against the development of resistance.

Quorum Sensing Inhibition

A primary mechanism of action for many furanone derivatives is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production.[2][11] Halogenated furanones, in particular, have been shown to interfere with N-Acylhomoserine lactone (AHL) signaling molecules in Gram-negative bacteria.[11]

Induction of Reactive Oxygen Species (ROS)

Certain furanone derivatives, such as F105, have been shown to induce the formation of reactive oxygen species (ROS) within bacterial cells.[12][13] This leads to oxidative stress and nonspecific damage to a number of proteins, including those involved in the cell's own anti-ROS defense system. This dual action of inducing ROS and impairing the cell's ability to cope with it contributes significantly to the compound's antimicrobial activity.[12][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of furanone derivatives.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

The MIC and MBC of furanone derivatives are typically determined using the broth microdilution method according to guidelines from organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI).[3][14]

Protocol Details:

-

A bacterial suspension is prepared and diluted in a suitable broth, such as Mueller-Hinton broth, to a standardized concentration.[3]

-

Serial dilutions of the furanone derivative are prepared in a 96-well microtiter plate.[3]

-

The wells are inoculated with the bacterial suspension.

-

The plate is incubated, typically at 35°C for 24 hours.[3]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

-

To determine the MBC, aliquots from the wells showing no growth are plated on agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3]

Biofilm Inhibition and Eradication Assays

The ability of furanone derivatives to inhibit biofilm formation and eradicate established biofilms is often assessed using a crystal violet staining method or by determining cell viability within the biofilm.

Protocol Details:

-

For inhibition assays, bacterial cultures are grown in microtiter plates in the presence of various concentrations of the furanone derivative.

-

For eradication assays, biofilms are first allowed to form in the microtiter plates, and then the furanone derivative is added.

-

After incubation, the planktonic cells are removed, and the plates are washed.

-

The remaining biofilm is stained with crystal violet.

-

The stain is solubilized, and the absorbance is measured to quantify the biofilm biomass.

-

Alternatively, cell viability within the biofilm can be assessed using methods like MTT assays or by colony-forming unit (CFU) counting.[6]

Ames Test for Genotoxicity

The mutagenic potential of new furanone derivatives is evaluated using the Ames test, which utilizes a histidine-dependent strain of Salmonella typhimurium (e.g., TA100).[15]

Protocol Details:

-

A mixture of the S. typhimurium TA100 strain, the test compound at various concentrations, and, if necessary, a metabolic activation system (S9 mix) is prepared.[15]

-

The mixture is incubated and then plated on a minimal glucose medium lacking histidine.[15]

-

The plates are incubated for 48 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.[15]

-

A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic activity.[15]

Conclusion

Furanone derivatives represent a versatile and potent class of antimicrobial and antifungal agents. Their ability to inhibit biofilm formation, a key factor in chronic and recurrent infections, coupled with their synergistic effects with existing antibiotics, positions them as strong candidates for further drug development. The multifaceted mechanisms of action, including quorum sensing inhibition and ROS induction, suggest a lower propensity for the development of microbial resistance. The data and protocols presented in this guide underscore the therapeutic potential of furanone derivatives and provide a solid foundation for researchers and drug development professionals to advance these promising compounds towards clinical applications.

References

- 1. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl Furanones and Pyrones from the Marine-Derived Fungus Aspergillus terreus Induced by Chemical Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococ… [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. idosi.org [idosi.org]

Stability of 4-Chloro-5-hydroxyfuran-2(5H)-one in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Chloro-5-hydroxyfuran-2(5H)-one in aqueous solutions. Due to the limited availability of direct quantitative stability data for this specific compound, this guide leverages data from the closely related and extensively studied analogue, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as Mutagen X (MX), to infer and illustrate the expected stability profile. The methodologies and degradation pathways described are based on established principles for this class of compounds.

Introduction to 4-Chloro-5-hydroxyfuran-2(5H)-one and its Aqueous Stability

4-Chloro-5-hydroxyfuran-2(5H)-one belongs to the family of 2(5H)-furanones, which are recognized for their high reactivity.[1] The structure, featuring a conjugated double bond, a carbonyl group, a hydroxyl group, and a labile chlorine atom, makes it susceptible to degradation in aqueous environments.[1] Understanding the stability of this compound is critical for applications in drug development, environmental science, and toxicology, as its degradation can lead to a loss of efficacy and the formation of new chemical entities.

The primary degradation pathway for 5-hydroxy-2(5H)-furanones in aqueous solutions is hydrolysis, which is significantly influenced by pH.[2] This class of compounds can exist in a pH-dependent equilibrium between the cyclic furanone form and an acyclic, open-chain carboxylic acid form.[1] Under basic conditions, the equilibrium shifts towards the open-chain form, leading to the degradation of the parent compound.[1]

Quantitative Stability Data

Table 1: Aqueous Stability of Mutagen X (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) - An Analogue for 4-Chloro-5-hydroxyfuran-2(5H)-one

| Parameter | Condition | Value | Reference |

| Half-life | pH 8, 23°C | 4.6 days | [3] |

| Stability Order | 23°C | pH 2 > pH 4 > pH 8 > pH 6 | [3] |

Note: This data is for the analogue Mutagen X and should be used as an estimation of the stability profile of 4-Chloro-5-hydroxyfuran-2(5H)-one. Experimental determination for the specific compound is recommended.

Degradation Pathway

The primary degradation pathway for 4-Chloro-5-hydroxyfuran-2(5H)-one in aqueous solution is believed to be a pH-dependent hydrolysis leading to ring-opening. This results in the formation of an acyclic carboxylic acid derivative. This is consistent with the observed degradation of other 3,4-dihalo-5-hydroxy-2(5H)-furanones.[1]

Experimental Protocols for Aqueous Stability Assessment

A robust method for determining the aqueous stability of a compound is essential. The following protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH".

Principle

The rate of hydrolysis of 4-Chloro-5-hydroxyfuran-2(5H)-one is determined by measuring its concentration in aqueous buffer solutions at various pH values (typically 4, 7, and 9) and a constant temperature over a period of time.

Materials and Reagents

-

4-Chloro-5-hydroxyfuran-2(5H)-one (of known purity)

-

Sterile, purified water (e.g., HPLC grade)

-

Buffer solutions (sterile):

-

pH 4.0: e.g., 0.05 M acetate buffer

-

pH 7.0: e.g., 0.05 M phosphate buffer

-

pH 9.0: e.g., 0.05 M borate buffer

-

-

Acetonitrile or other suitable organic solvent for stock solution preparation

-

Analytical standards of the test compound

-

Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS)

Experimental Workflow

References

The Versatility of 4-Chloro-5-hydroxyfuran-2(5H)-one: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals